2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine typically involves the nitration of biphenyl derivatives. The process begins with the preparation of the biphenyl core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective nitration of the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of polyamines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the biphenyl structure, which can be further utilized in different applications.
Scientific Research Applications
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives due to its high nitrogen content.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
Uniqueness
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in high-energy materials and advanced chemical synthesis.
Properties
CAS No. |
114107-32-3 |
---|---|
Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-9(3-7(15(20)21)5-11(12)17(24)25)8-2-1-6(14(18)19)4-10(8)16(22)23/h1-5H,13H2 |
InChI Key |
DLCMIRSLGNGRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.